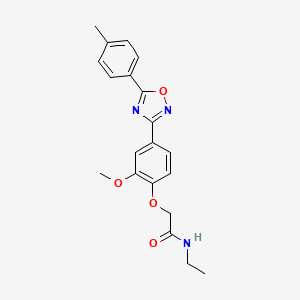

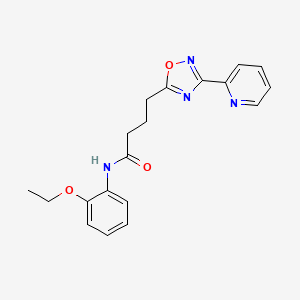

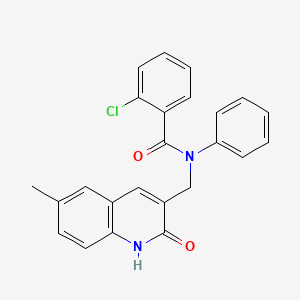

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide, also known as EX527, is a potent and selective inhibitor of sirtuin 1 (SIRT1), a class III histone deacetylase (HDAC) enzyme that plays a crucial role in regulating various cellular processes. EX527 has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.

Applications De Recherche Scientifique

Antimicrobial Activity

Quinoline derivatives, including N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide, have demonstrated potent antimicrobial effects. These compounds exhibit activity against both Gram-positive and Gram-negative microbial species. The substitution on the heterocyclic pyridine ring significantly influences their antimicrobial properties .

Antimalarial Potential

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide falls within the quinoline family, which has been extensively studied for its antimalarial properties. Researchers have explored its effectiveness in combating malaria parasites, making it a promising candidate for drug development .

Antiviral Applications

Quinolines, including our compound of interest, exhibit antiviral effects. Their nitrogen-containing structure contributes to their activity against viruses. Investigating their potential as antiviral agents is crucial, especially in the context of emerging viral diseases .

Anticancer Research

The quinoline nucleus has drawn attention in cancer research. N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide may play a role in inhibiting cancer cell growth or promoting apoptosis. Further studies are needed to explore its specific mechanisms and potential clinical applications .

Anti-inflammatory Effects

Quinolines are known for their anti-inflammatory properties. Researchers have investigated their use in treating inflammatory conditions, such as arthritis and other immune-related disorders. Our compound could contribute to this field by modulating inflammatory pathways .

Urinary Tract and Respiratory Infections

In clinical practice, quinolines have been employed to treat urinary tract infections, respiratory infections (such as pneumonia and acute bronchitis), and bone joint infections. N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide’s nitrogen group makes it relevant for these therapeutic applications .

Propriétés

IUPAC Name |

N-ethyl-3-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-3-22(20(24)16-9-6-7-14(2)11-16)13-17-12-15-8-4-5-10-18(15)21-19(17)23/h4-12H,3,13H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLICNAMMBSOLDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-3-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7694283.png)

![N-(2,5-dimethylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7694293.png)

![(E)-N'-(2-hydroxy-3-methoxybenzylidene)-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7694300.png)

![N-(4-(N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7694303.png)

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7694317.png)